molecular formula C11H10N2O3S B12432360 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one

6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one

Cat. No.: B12432360
M. Wt: 250.28 g/mol
InChI Key: MZYIZQNBNRTTRR-UHFFFAOYSA-N
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Description

6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-1-(2-methoxyphenyl)-2-(methylsulfanyl)-4(1H)-pyrimidinone
  • 6-hydroxy-1-(2-methoxyphenyl)-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]-5-(phenylmethyl)-4-pyrimidinone

Uniqueness

Compared to similar compounds, 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one exhibits unique properties due to the presence of the sulfanylidene group. This functional group imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYIZQNBNRTTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)NC2=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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